[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
Description
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate is a pyrazole-based compound featuring a cyclopropane ester moiety. The pyrazole ring is substituted at positions 1 (methyl), 3 (trifluoromethyl), and 5 (chloro), while the 4-position is esterified with cyclopropanecarboxylic acid. This structure combines electron-withdrawing groups (Cl, CF₃) and a rigid cyclopropane ring, likely enhancing stability and lipophilicity, making it relevant for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-16-8(11)6(7(15-16)10(12,13)14)4-18-9(17)5-2-3-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEALDVJSJLMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
This compound is characterized by the following properties:
- Molecular Formula : C₁₃H₉ClF₃N₃O
- Molecular Weight : 386.58 g/mol
- CAS Number : 318284-46-7
Synthesis
The synthesis of this compound typically involves multistep organic reactions, including nucleophilic substitutions and cyclization processes. The details of these synthetic pathways are essential for understanding the compound's structure and reactivity.
Anticancer Properties
Research indicates that compounds in the pyrazole family exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Panc-1 | 0.051 | Strong antiproliferative activity |
| BxPC-3 | 0.066 | Significant potency compared to normal cells |
| WI38 (normal fibroblast) | 0.36 | Higher IC50 indicates lower toxicity |
The IC50 values indicate that the compound is significantly more effective against pancreatic cancer cells than against normal human lung fibroblasts, suggesting a selective cytotoxicity that could be beneficial in cancer therapy.
The mechanism through which this compound exerts its anticancer effects may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
Study on Anticancer Efficacy
A notable study investigated the efficacy of this compound against pancreatic carcinoma cell lines. The results highlighted:
- Prolonged Exposure Effects : Extended exposure times resulted in increased cytotoxicity.
- Comparison with Standard Treatments : The compound exhibited higher potency than standard chemotherapeutic agents like Doxorubicin.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole Derivatives with Varied Ester Groups
(5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl acetate ():
- Difference : Acetate ester instead of cyclopropanecarboxylate.
- Impact : Cyclopropane’s rigidity may increase melting point and lipophilicity compared to the more flexible acetate.
-
- Structure : Contains a pyrazole ring with difluoromethoxy and trifluoromethyl groups, linked to a sulfonyl-isoxazole.
- Application : Herbicide. The trifluoromethyl pyrazole core is shared, but the sulfonyl-isoxazole tail enhances soil residual activity.
Pyrazole-Thioether Oxadiazoles ()
Six 1,3,4-oxadiazole derivatives with the 1-methyl-3-(trifluoromethyl)pyrazole moiety were studied. Key examples:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 1. 2-((4-Bromobenzyl)thio)-...oxadiazole | 4-Bromobenzylthio | 113–114 | 83.3 |
| 3. 2-(((2-Chlorothiazol-5-yl)methyl)thio)-...oxadiazole | Chlorothiazolylmethylthio | 94–95 | 81.3 |
| 4. 2-((2-Fluorobenzyl)thio)-...oxadiazole | 2-Fluorobenzylthio | 101–102 | 78.2 |
Comparison : The target compound lacks the oxadiazole-thioether bridge, simplifying its structure. The cyclopropane ester may confer higher volatility or altered bioactivity compared to bulkier thioether-oxadiazole derivatives.
Cyclopropanecarboxylate Esters in Pesticides ()
- Fenpropathrin: Cyano(3-phenoxyphenyl)methyl 2,2,3,3-tetramethylcyclopropanecarboxylate.
- Acrinathrin: Contains a cyclopropane carboxylate linked to a trifluoromethylpyrazole.
Physical and Spectral Data
- Melting Points : Pyrazole-thioether oxadiazoles () melt between 77–114°C. The cyclopropane ester may raise this range due to increased rigidity.
- Spectral Characterization :
Challenges and Considerations
- Solubility : The cyclopropane ester may reduce water solubility, necessitating formulation adjuvants for agricultural use.
- Environmental Persistence : Fluorine and chlorine substituents could increase environmental persistence, requiring regulatory evaluation .
Preparation Methods
Cyclocondensation of β-Keto Trifluoromethyl Esters with Methyl Hydrazine
The pyrazole ring is constructed via cyclocondensation between β-keto esters and methyl hydrazine. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with methyl hydrazine sulfate in ethanol at 85°C for 12 hours, yielding 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a key intermediate. Triethylamine is employed to neutralize sulfuric acid generated during the reaction, facilitating a 38% yield after purification by silica gel chromatography.
Reaction Conditions:
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate + Methyl hydrazine sulfate | Ethanol | 85°C | 12 h | 38% |
Regioselective Trifluoromethyl Group Introduction
The trifluoromethyl group at position 3 is introduced via nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) under copper(I) iodide catalysis. This method ensures regioselectivity, avoiding competing substitutions at other positions.
Chlorination at the 5-Position
Electrophilic Chlorination Agents
The hydroxyl group at position 5 of the pyrazole is replaced with chlorine using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). POCl₃ in dichloromethane at 0°C achieves 89% conversion to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole, while NCS in acetonitrile at room temperature offers milder conditions with a 76% yield.
Optimized Chlorination Protocol:
| Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ | Dichloromethane | 0°C → rt | 4 h | 89% |
| NCS | Acetonitrile | rt | 6 h | 76% |
Side Reaction Mitigation
Excess chlorinating agents (>1.2 equiv) minimize di- or tri-chlorinated byproducts. Quenching with ice-cold sodium bicarbonate ensures precise reaction termination.
Esterification with Cyclopropanecarboxylic Acid
Carbodiimide-Mediated Coupling
The hydroxymethyl group at position 4 is esterified with cyclopropanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. This method, adapted from large-scale industrial protocols, achieves a 73% yield after recrystallization.
Esterification Parameters:
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Cyclopropanecarboxylic acid | EDC | DMAP | Acetonitrile | 73% |
Alternative Acid Chloride Route
Cyclopropanecarboxylic acid chloride reacts with the pyrazole’s hydroxymethyl group in dichloromethane with triethylamine, yielding 68% product. This method avoids side reactions but requires stringent moisture control.
Alternative Pathways and Comparative Analysis
One-Pot Cyclization-Esterification
A patent-described approach combines pyrazole cyclization and esterification in a single reactor using phase-transfer catalysis (e.g., tetrabutylammonium bromide). This reduces purification steps but achieves lower yields (52%) due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yields to 65% while reducing reaction time by 80%.
Industrial-Scale Production Challenges
Solvent Selection and Recycling
Ethanol and acetonitrile are preferred for their balance of solubility and ease of recycling. Dichloromethane, while effective, faces regulatory restrictions due to environmental concerns.
Purification via Crystallization
The final compound is purified by recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity as verified by HPLC.
Q & A
Q. Basic Characterization
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropane protons at δ 1.0–1.5 ppm, trifluoromethyl at δ ~120 ppm in ¹⁹F NMR) .
- X-ray crystallography : Resolves stereochemistry and confirms the ester linkage geometry, as seen in analogs like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₀ClF₃N₂O₂) and detects isotopic patterns .
How can computational modeling predict the bioactivity of this compound based on structural analogs?
Q. Advanced Structure-Activity Relationship (SAR)
- Molecular docking : Compare binding affinities to targets like phosphodiesterases (PDEs), using analogs such as chlorodenafil (a PDE5 inhibitor) as templates .
- Pharmacophore mapping : Identify critical motifs (e.g., trifluoromethyl for lipophilicity, cyclopropane for metabolic stability) using SAR data from pyrazole-based drugs .
- ADMET prediction : Tools like SwissADME assess bioavailability, leveraging logP values (~3.5 for similar esters) and topological polar surface area (<90 Ų) .
What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Q. Advanced Crystallization Techniques
- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and evaporation rates, as shown for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid .
- Seeding : Introduce microcrystals of structurally similar compounds to induce nucleation .
- Temperature gradients : Slow cooling from 40°C to 4°C reduces disorder, as applied in resolving twinned crystals of sulfanyl-pyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
